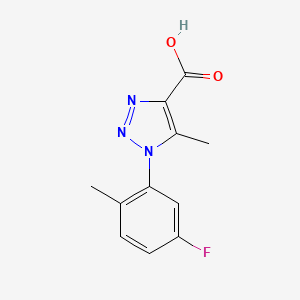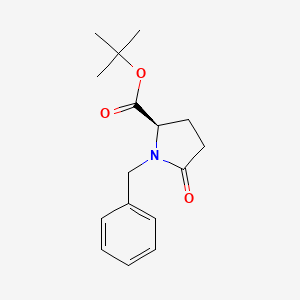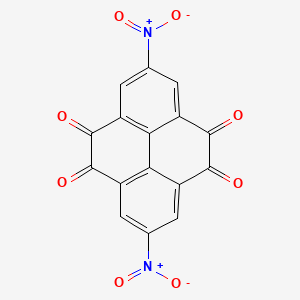
2,7-Dinitropyrene-4,5,9,10-tetraone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dinitropyrene-4,5,9,10-tetraone: is a nitro-substituted polycyclic aromatic compound. It is known for its unique structure, which includes multiple reactive sites, making it a valuable compound in various fields such as materials science, organic electronics, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dinitropyrene-4,5,9,10-tetraone typically involves the nitration of pyrene derivatives. One common method includes the nitration of pyrene-4,5,9,10-tetraone using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the oxidation of 2,7-di-tert-butylpyrene using hypervalent iodine oxyacids, which selectively oxidizes it to the corresponding tetraone .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely follows similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hypervalent iodine oxyacids, controlled temperature, and solvent systems like acetic acid.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Oxidation: Formation of additional carbonyl groups.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Replacement of nitro groups with other functional groups like amines or thiols.
Wissenschaftliche Forschungsanwendungen
2,7-Dinitropyrene-4,5,9,10-tetraone has several applications in scientific research:
Materials Science: Used as a starting material for the preparation of organic optoelectronic materials, polymer materials, and functional materials.
Organic Electronics: Acts as a building block for conjugated materials, which are essential in the development of molecular electronics.
Pharmaceuticals: Due to its multiple reactive sites, it can be used to construct biologically active compounds such as anti-cancer drugs and antimicrobial agents.
Energy Storage: Applied as a high-performance cathode material in lithium-ion batteries, exhibiting high reversible capacity.
Wirkmechanismus
The mechanism of action of 2,7-dinitropyrene-4,5,9,10-tetraone involves its ability to participate in redox reactions due to the presence of nitro and carbonyl groups. These groups can undergo electron transfer processes, making the compound useful in energy storage applications. The molecular targets and pathways involved include the interaction with metal ions in battery systems, facilitating ionic diffusion and electron transfer .
Vergleich Mit ähnlichen Verbindungen
2,7-Diaminopyrene-4,5,9,10-tetraone: Similar structure but with amino groups instead of nitro groups.
2,7-Dibromopyrene-4,5,9,10-tetraone: Contains bromine atoms, making it a strong electron acceptor.
2,7-Diiodopyrene-4,5,9,10-tetraone: Contains iodine atoms, also used as an electron acceptor.
Uniqueness: 2,7-Dinitropyrene-4,5,9,10-tetraone is unique due to its nitro groups, which provide distinct redox properties and reactivity compared to its amino, bromo, or iodo counterparts. This makes it particularly valuable in applications requiring specific electron-donating or -accepting characteristics .
Eigenschaften
Molekularformel |
C16H4N2O8 |
|---|---|
Molekulargewicht |
352.21 g/mol |
IUPAC-Name |
2,7-dinitropyrene-4,5,9,10-tetrone |
InChI |
InChI=1S/C16H4N2O8/c19-13-7-1-5(17(23)24)2-8-11(7)12-9(14(13)20)3-6(18(25)26)4-10(12)16(22)15(8)21/h1-4H |
InChI-Schlüssel |
PLIPECIYPPCLQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C2C3=C1C(=O)C(=O)C4=C3C(=CC(=C4)[N+](=O)[O-])C(=O)C2=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


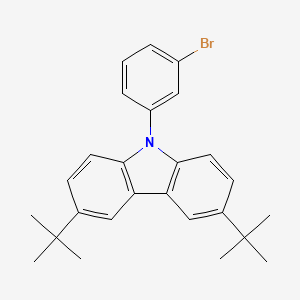
![12H-Benzo[4,5]thieno[3,2-a]carbazole](/img/structure/B15156838.png)
![2,2-bis({3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl})acetonitrile](/img/structure/B15156848.png)
![(-)-(5As,10br)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4h,6h-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium chloride monohydrate](/img/structure/B15156855.png)
![3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15156861.png)
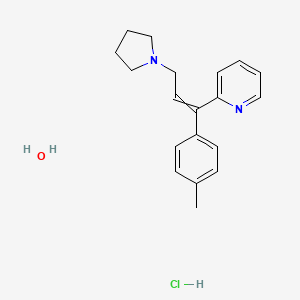
![N-[1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide](/img/structure/B15156867.png)
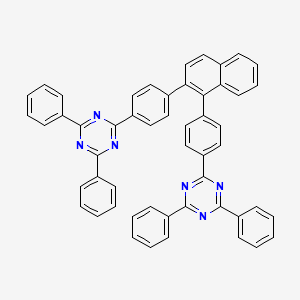
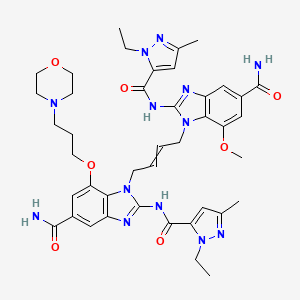
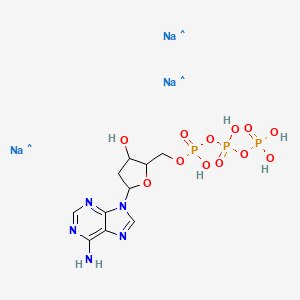
![({[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl}oxy(hydroxy)phosphoryl)oxyphosphonic acid trisodium](/img/structure/B15156884.png)
![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B15156892.png)
